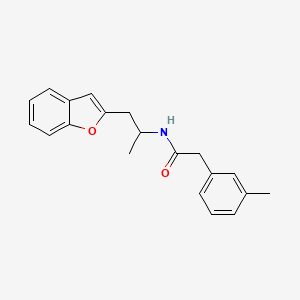

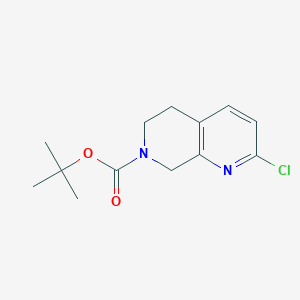

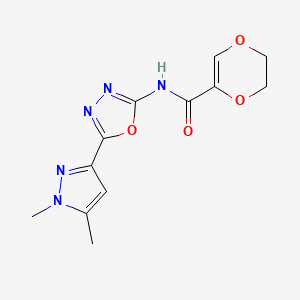

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction, and the product was crystallized using a toluene and methanol mixture. The synthesis process was confirmed by elemental analysis, indicating the successful formation of the desired compound .

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, which revealed that the compound crystallizes in the monoclinic space group P 21/c. The unit-cell parameters were precisely measured, and the crystal structure was refined to a high degree of accuracy, with a final R-value of 0.0465 for observed reflections . Additionally, the optimized molecular structure and vibrational frequencies were investigated using both experimental techniques and theoretical calculations, including density functional theory (DFT) .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving 2-phenyl-N-(pyrazin-2-yl)acetamide, they do mention the presence of intramolecular and intermolecular hydrogen bonding within the crystal structure. These hydrogen bonds, such as C-H···O and N-H···O, contribute to the stability of the molecule and its crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-N-(pyrazin-2-yl)acetamide were characterized using a variety of techniques. FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy were employed to gain a comprehensive understanding of the compound's properties. The vibrational assignments, NMR chemical shifts, and molecular electrostatic potential were also determined, providing further insight into the compound's behavior. The first hyperpolarizability was calculated, suggesting potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Computational and Pharmacological Potential

Compounds featuring oxadiazole derivatives, closely related to the molecule , have been studied for their computational and pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives exhibit binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their versatile therapeutic potential (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, which share structural features with the compound of interest, has led to the synthesis and characterization of novel coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in combating oxidative stress and related diseases (Chkirate et al., 2019).

Synthesis of Novel Derivatives

The synthesis of novel 2-pyrone derivatives, including structures similar to the target compound, indicates the potential for creating new materials with unique properties. These materials may have applications in the development of new therapeutic agents, showcasing the versatility of pyran and oxadiazole derivatives in drug discovery (Sebhaoui et al., 2020).

Anti-inflammatory Activity

Derivatives structurally akin to "N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamide" have been synthesized and shown to possess anti-inflammatory activity. This indicates potential applications in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Propiedades

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c18-17(19,20)13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-26-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPJKQKAIBXOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Chloro-4-methoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2508282.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2508285.png)

![Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2508286.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2508288.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2508295.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)